

An In-depth Technical Guide to Hpatt Analogues and Derivatives

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Compound of Interest

Compound Name: *Hpatt*
CAS No.: *125709-38-8*
Cat. No.: *B138807*

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A Note on Terminology: The term "**Hpatt**" is not a standard recognized acronym in the fields of chemistry and pharmacology. It is likely a typographical error for either Hematoporphyrin Derivative (HpD) or Hedgehog Acyltransferase (HHAT) inhibitors. Both are relevant areas of research involving analogues and derivatives for therapeutic purposes. This guide will, therefore, provide a comprehensive overview of both topics to address the potential scope of the original query.

Part 1: Hematoporphyrin Derivative (HpD) Analogues and Derivatives

Hematoporphyrin derivative (HpD) is a complex mixture of porphyrins used as a photosensitizing agent in photodynamic therapy (PDT) for the treatment of various cancers. HpD itself is derived from hematoporphyrin and its analogues and derivatives are explored to improve its efficacy and specificity.

Data Presentation

Table 1: Biological Activity of HpD Components and Derivatives

Compound/Fraction	Description	Biological Activity (in vivo assay)	Reference
Hematoporphyrin	A major component of HpD.	Inactive	[1]
Hydroxyethylvinyldeuteroporphyrin	A component of HpD.	Inactive	[1]
Protoporphyrin	A component of HpD.	Inactive	[1]
Mono- and di-acetates of hematoporphyrin	Major components of HpD.	Active	[1]
Acetoxyethylvinyldeuteroporphyrin	A derivative found in HpD preparations.	Active	[1]
Dimer or oligomer fraction	A porphyrin fraction retained on HPLC columns.	Active	[1]

Experimental Protocols

Synthesis and Preparation of Hematoporphyrin Derivative (HpD)

A common method for preparing HpD for injection involves an alkali treatment of a crude hematoporphyrin mixture. This process can cause hydrolysis and elimination of acetoxy functional groups. The resulting mixture contains hematoporphyrin, hydroxyethylvinyldeuteroporphyrin, and protoporphyrin, along with more active dimeric and oligomeric species. The complexity of this mixture has led to research on using pure, single-component porphyrins like hematoporphyrin diacetate to have a more defined and reproducible photosensitizer.[1]

In Vivo Biological Activity Assay

The in vivo activity of HpD and its components can be determined by measuring the depth of necrosis of implanted tumors in mice following administration of the photosensitizer and exposure to light.[1]

Protocol Outline:

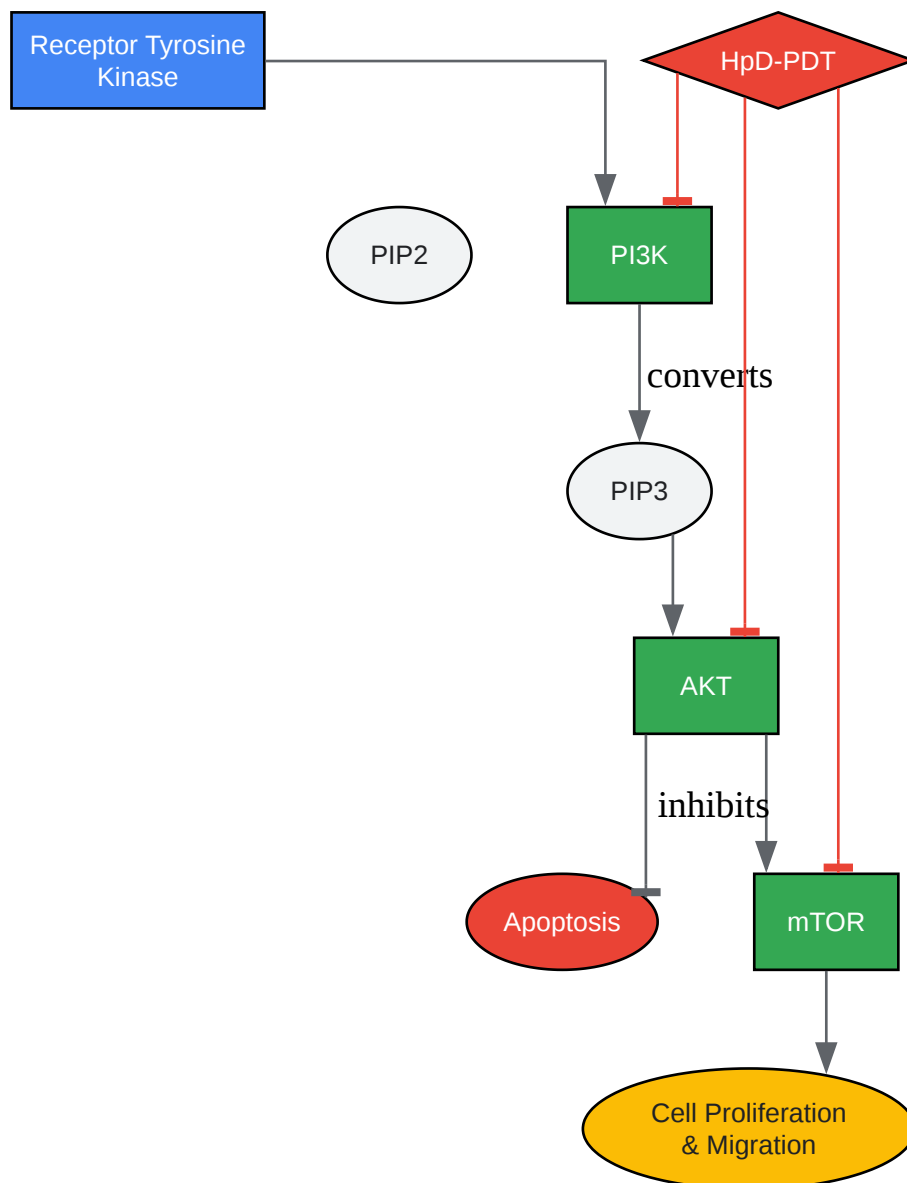
- **Tumor Implantation:** Implant tumor cells (e.g., multiple myeloma) into suitable mouse models (e.g., BALB/c mice).
- **Photosensitizer Administration:** Administer a standard dose of the porphyrin compound dissolved in an appropriate vehicle (e.g., alkali solution) to the tumor-bearing mice.
- **Light Exposure:** After a defined period to allow for drug distribution, expose the tumor area to light of a specific wavelength and intensity.
- **Necrosis Measurement:** After a set time post-irradiation, sacrifice the mice and measure the depth of tumor necrosis to determine the efficacy of the treatment.[1]

Signaling Pathways

HpD-mediated photodynamic therapy (PDT) induces cell death through the generation of reactive oxygen species (ROS), which can damage cellular components and activate various signaling pathways. One key pathway affected is the PI3K/AKT/mTOR pathway.

HpD-PDT and the PI3K/AKT/mTOR Signaling Pathway

HpD-PDT has been shown to suppress esophageal cancer cell viability, induce apoptosis, and inhibit migration by downregulating the PI3K/AKT/mTOR signaling pathway.[2]



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Caption: HpD-PDT inhibits the PI3K/AKT/mTOR pathway.

Part 2: Hedgehog Acyltransferase (HHAT) Inhibitors

Hedgehog acyltransferase (HHAT) is a membrane-bound O-acyltransferase that catalyzes the N-terminal palmitoylation of Hedgehog (Hh) signaling proteins. This modification is essential for Hh signaling, which plays a crucial role in embryonic development and is implicated in various cancers when dysregulated. HHAT has emerged as a promising target for cancer therapy.

Data Presentation

Table 2: In Vitro Activity of Selected HHAT Inhibitors

Compound	Target	IC50 (μM)	Ki (nM)	Assay	Reference
RUSKI-43 (3)	HHAT	-	-	Acyl-cLIP	[1]
RUSKI-201 (22)	HHAT	0.73 ± 0.09	-	Cellular Hh signaling	[3]
IMP-1575 (30)	HHAT	0.75	38	Purified HHAT assay	[1][4]
Compound 1	HHAT	2.0	-	Acyl-cLIP	[4]
Compound 4 (S-enantiomer of 1)	HHAT	3.7	-	Acyl-cLIP	[4]
Acetamide 3	HHAT	13	-	Acyl-cLIP	[4]

Table 3: Cellular Activity of Selected HHAT Inhibitors

Compound	Cell Line	EC50 (μM)	Assay	Reference
RUSKI-41	Shh-Light2	-	Luciferase reporter	[5]
RUSKI-43	Shh-Light2	11 ± 2.5	Cell viability	[5]
RUSKI-201	H520	4.8 ± 0.60	Luciferase reporter	[3]
RUSKI-201	Panc-1	7.8 ± 1.3	Luciferase reporter	[3]
RUSKI-201	MCF-7	8.5 ± 0.65	Luciferase reporter	[3]

Experimental Protocols

Synthesis of HHAT Inhibitors

A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been identified as HHAT inhibitors. The synthesis of these analogues generally involves a multi-step process. For example, the synthesis of IMP-1575 and its analogues has been reported and typically involves the construction of the core heterocyclic scaffold followed by the introduction of various substituents to explore structure-activity relationships.[1]

Acylation-Coupled Lipophilic Induction of Polarization (acyl-cLIP) Assay

This is a high-throughput fluorescence polarization-based assay used to measure the activity of HHAT in vitro.

Protocol Outline:

- **Reaction Mixture:** Prepare a reaction mixture containing a fluorescently labeled peptide substrate (based on the N-terminus of Sonic Hedgehog), purified and solubilized HHAT enzyme, palmitoyl-CoA, and the test inhibitor.
- **Incubation:** Incubate the reaction mixture to allow for the enzymatic palmitoylation of the peptide substrate.
- **Fluorescence Polarization Measurement:** Measure the change in fluorescence polarization. The attachment of the lipid to the peptide causes it to partition into detergent micelles, leading to a decrease in its tumbling rate and an increase in fluorescence polarization.
- **Inhibition Calculation:** The inhibitory potency of the test compounds is determined by measuring the reduction in the fluorescence polarization signal.[1]

Cellular Hedgehog Signaling Assay

This assay is used to determine the effect of HHAT inhibitors on the Hedgehog signaling pathway in a cellular context.

Protocol Outline:

- **Cell Culture:** Use a reporter cell line (e.g., Shh-Light2 cells) that contains a Hedgehog-responsive luciferase reporter gene.

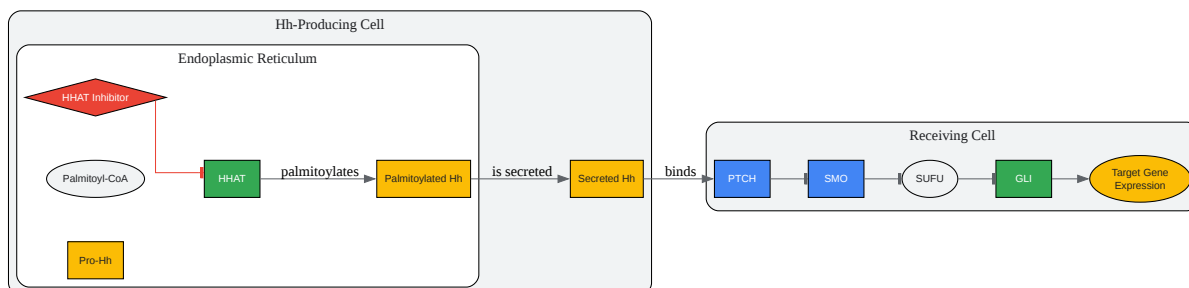
- **Co-culture or Conditioned Media:** Co-culture the reporter cells with cells that secrete Hedgehog protein (e.g., HEK-293 Shh+) or treat them with conditioned media from these cells.
- **Inhibitor Treatment:** Treat the cells with varying concentrations of the HHAT inhibitor.
- **Luciferase Assay:** After a suitable incubation period, measure the luciferase activity, which is proportional to the activation of the Hedgehog signaling pathway. A decrease in luciferase activity indicates inhibition of the pathway.^[3]

Signaling Pathways

HHAT is a key enzyme in the Hedgehog signaling pathway. Its inhibition disrupts the production of mature, active Hedgehog ligands.

The Hedgehog Signaling Pathway and HHAT Inhibition

The Hedgehog signaling pathway is initiated by the binding of a lipid-modified Hedgehog protein to its receptor, Patched (PTCH). This binding relieves the inhibition of Smoothened (SMO), leading to the activation of downstream transcription factors (GLI) and the expression of target genes involved in cell proliferation and survival. HHAT inhibitors block the palmitoylation of Hedgehog proteins, preventing their maturation and secretion, thereby inhibiting the entire signaling cascade.^{[6][7]}



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Caption: HHAT inhibitors block Hedgehog signaling.

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